molecular formula C20H21ClN2O B12845271 (R)-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride

(R)-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride

Cat. No.: B12845271
M. Wt: 340.8 g/mol
InChI Key: LOJCZCWYRBYTKX-PFEQFJNWSA-N
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Description

®-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and a naphthalene moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride typically involves multiple steps. One common approach is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and dimethoxyethane (DME), and temperatures ranging from -30°C to +50°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process may include steps like recrystallization and purification using chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

®-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

®-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes . The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-5-Amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide hydrochloride is unique due to its specific structure, which includes both an amino group and a naphthalene moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research.

Properties

Molecular Formula

C20H21ClN2O

Molecular Weight

340.8 g/mol

IUPAC Name

5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide;hydrochloride

InChI

InChI=1S/C20H20N2O.ClH/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17;/h3-12,14H,21H2,1-2H3,(H,22,23);1H/t14-;/m1./s1

InChI Key

LOJCZCWYRBYTKX-PFEQFJNWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32.Cl

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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